![molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3](/img/structure/B1335356.png)
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Overview
Description
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid: is an organic compound with the molecular formula C14H10Cl2O3 and a molecular weight of 297.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a benzoic acid moiety, making it a valuable intermediate in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-chlorobenzyl chloride is added dropwise to a solution of 5-chloro-2-hydroxybenzoic acid and potassium carbonate in DMF or DMSO. The reaction mixture is then heated to a temperature of around 80-100°C for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form corresponding alcohols or amines under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Formation of substituted benzoic acids or benzyl derivatives.
Esterification Products: Formation of esters of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction Products: Formation of alcohols or amines depending on the reducing agent used.
Scientific Research Applications
Applications in Chemistry
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid serves as a crucial intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, aiding in the development of pharmaceuticals and agrochemicals.
- Catalysis : The compound can facilitate catalytic reactions, enhancing the efficiency of chemical processes.
Reaction Mechanisms
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution : The presence of chlorine atoms allows for substitution reactions, where nucleophiles can replace chlorine atoms.
- Esterification : The carboxylic acid group can react with alcohols to form esters, broadening its utility in synthetic chemistry.
Biological Research Applications
In biological contexts, this compound is investigated for its potential therapeutic applications:
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
Anti-inflammatory Effects
Research indicates that it may inhibit cyclooxygenase enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory mediators.
Analgesic Properties
Similar compounds have shown analgesic effects, suggesting that this compound might modulate pain perception through its biochemical interactions.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | 0.57 ± 0.02 μg/mL |
Time to Maximum Concentration (Tmax) | 28.9 ± 1.1 min |
Total Systemic Exposure (AUC) | 66.3 ± 1.0 μg·min/mL |
Elimination Half-life (T1/2) | 39.4 ± 3.9 min |
These parameters indicate moderate absorption with sustained activity over time, making it a candidate for further pharmacological exploration.
Industrial Applications
In industry, this compound finds applications in:
- Material Science : It is utilized in developing new materials with specific properties tailored for various applications.
- Agrochemicals : The compound is explored for synthesizing agrochemical products, contributing to agricultural advancements.
In Vivo Studies
Studies assessing the anti-inflammatory effects of similar compounds have shown significant reductions in inflammatory markers in animal models, indicating potential therapeutic benefits with minimal toxicity at therapeutic doses.
Protein Interaction Studies
Research has demonstrated that compounds structurally related to this compound effectively bind to proteins involved in metabolic pathways, influencing their activity and leading to novel therapeutic applications.
Comparative Analyses
Comparative studies with other benzyloxy derivatives reveal that additional halogen groups can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
- 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid
- 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoic acid
Comparison:
- Structural Differences: The position and type of substituents on the benzyl group can significantly affect the compound’s reactivity and properties.
- Reactivity: The presence of different halogens (chlorine, bromine, fluorine) can influence the compound’s reactivity in substitution and reduction reactions.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses in pharmaceuticals, agrochemicals, or material science .
Biological Activity
5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H10Cl2O3
- Molecular Weight : 297.14 g/mol
- CAS Number : 52803-76-6
The compound features a chloro group and a benzyloxy moiety, which may influence its reactivity and interactions with biological targets.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Enzyme Interaction : The compound can interact with enzymes, potentially inhibiting or activating their functions by binding to active sites or allosteric sites. This interaction may alter enzyme conformation and activity.
- Cell Signaling Modulation : It has been shown to influence cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell function and responses.
Biological Activities
The biological activities of this compound include:
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. Preliminary studies indicate potential efficacy against bacteria and fungi.
- Anti-inflammatory Effects : The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
- Analgesic Activity : Research indicates that derivatives of this compound may exhibit analgesic properties through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain perception by modulating nociceptive pathways .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:
Parameter | Value |
---|---|
Maximum Plasma Concentration () | 0.57 ± 0.02 μg/mL |
Time to Maximum Concentration () | 28.9 ± 1.1 min |
Total Systemic Exposure (AUC) | 66.3 ± 1.0 μg·min/mL |
Elimination Half-life () | 39.4 ± 3.9 min |
These parameters indicate a moderate absorption profile with a relatively long elimination half-life, suggesting sustained activity over time .
Case Studies and Research Findings
- In Vivo Studies : In a study assessing the anti-inflammatory effects of similar compounds, researchers found that administration led to significant reductions in inflammatory markers in animal models. The compounds exhibited a favorable safety profile with minimal toxicity observed at therapeutic doses .
- Protein Interaction Studies : Research has demonstrated that compounds structurally related to this compound can effectively bind to proteins involved in metabolic pathways, influencing their activity and potentially leading to novel therapeutic applications.
- Comparative Analyses : Comparative studies with other benzyloxy derivatives have shown that the presence of additional halogen groups can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Nucleophilic Substitution : React 5-chlorosalicylic acid with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to facilitate ether bond formation. Monitor reaction progress via TLC .
- Ester Coupling/Hydrogenation : Use glycine benzyl ester to form an intermediate, followed by catalytic hydrogenation (Pd/C, H₂) to remove protecting groups .
- Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios to minimize side products. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use C18 cartridges to separate polar impurities. Elute with a gradient of methanol:water (70:30 to 95:5) .
- Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystals. Monitor purity via melting point (mp ~160–165°C, compared to analogs in ).
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase. Collect fractions and analyze via TLC .
Advanced Research Questions
Q. How can the crystal structure of this compound be resolved, and what software tools are critical for refinement?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Index and integrate data with SAINT .
- Structure Solution : Apply direct methods in SHELXT for phase determination. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). Visualize with ORTEP-3 for thermal ellipsoid representation .
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved during structural confirmation?
Methodological Answer:
- IR Analysis : Identify characteristic peaks: C=O stretch at ~1680 cm⁻¹, O-H (carboxylic acid) at ~2500–3300 cm⁻¹, and C-O-C (ether) at ~1250 cm⁻¹ .
- NMR Reconciliation : Compare experimental ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) with simulated spectra from ChemDraw or MestReNova. Use 2D-COSY to resolve overlapping signals .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 295.0 (calculated: 295.02) via high-resolution ESI-MS. Fragmentation patterns should align with cleavage at the ether bond .
Q. What strategies are effective for synthesizing bioactive derivatives of this compound?
Methodological Answer:
- Suzuki Coupling : Introduce aryl/heteroaryl groups at the chloro position using Pd(PPh₃)₄ catalyst and boronic acid derivatives (e.g., 3-chlorophenylboronic acid) in THF/Na₂CO₃ .
- Amidation : React the carboxylic acid with amines (e.g., benzylamine) using EDC/HOBt coupling in DCM. Monitor conversion via LC-MS .
- Biological Screening : Test derivatives against bacterial biofilms (e.g., S. aureus) using microbroth dilution assays. Compare IC₅₀ values to parent compound .
Q. How can analytical method validation ensure reproducibility in quantifying this compound?
Methodological Answer:
- Linearity : Prepare calibration curves (0.1–100 µg/mL) in triplicate. Accept R² > 0.995 .
- Precision : Calculate intra-day and inter-day RSD (<2%) using HPLC with a C18 column (flow rate: 1 mL/min) .
- LOQ/LOD : Determine via signal-to-noise ratios (S/N = 10:1 for LOQ, 3:1 for LOD). Validate with spiked samples .
Properties
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNZPYQKMSEJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404715 | |
Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-32-3 | |
Record name | 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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